molecular formula C21H20N2O B12874268 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine

6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine

Cat. No.: B12874268
M. Wt: 316.4 g/mol
InChI Key: QPUOGCYSPBZBBZ-JMQWPVDRSA-N
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Description

6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is a complex organic compound with a unique structure that combines a quinoline core with an ethoxy group and a phenylbuta-1,3-dienyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine involves its interaction with specific molecular targets within cells. The compound can bind to DNA, inhibiting the replication process, or interact with enzymes, altering their activity. The exact pathways and targets depend on the specific application and the cellular context .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

6-Ethoxy-2-(4-phenylbuta-1,3-dien-1-yl)quinolin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

6-ethoxy-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]quinolin-4-amine

InChI

InChI=1S/C21H20N2O/c1-2-24-18-12-13-21-19(15-18)20(22)14-17(23-21)11-7-6-10-16-8-4-3-5-9-16/h3-15H,2H2,1H3,(H2,22,23)/b10-6+,11-7+

InChI Key

QPUOGCYSPBZBBZ-JMQWPVDRSA-N

Isomeric SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)/C=C/C=C/C3=CC=CC=C3)N

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C=CC=CC3=CC=CC=C3)N

Origin of Product

United States

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